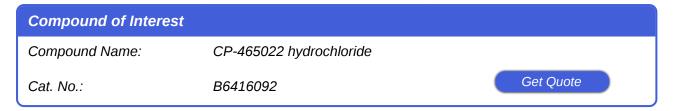




# Application Notes and Protocols for Subcutaneous Administration of CP-465022 Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**CP-465022 hydrochloride** is a potent and selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, with an IC50 of 25 nM in rat cortical neurons.[1][2] It exhibits significant anticonvulsant activity and is also known to block the persistent component of Na(v)1.6 channel activity.[1][3] As a brain-penetrant and orally active compound, its study via subcutaneous administration provides valuable insights into its pharmacokinetic and pharmacodynamic profiles, offering a route for sustained exposure in preclinical models.[1][4] These application notes provide detailed protocols for the subcutaneous administration of **CP-465022 hydrochloride** in a research setting, focusing on its evaluation in the pentylenetetrazole (PTZ)-induced seizure model in rats.

# **Physicochemical Properties**

A summary of the key physicochemical properties of **CP-465022 hydrochloride** is presented in the table below.



Property	Value	Reference
Molecular Weight	499.41 g/mol	[1]
Formula	C26H24CIFN4O·HCI	[1]
Solubility	Soluble to 100 mM in DMSO. Soluble in water (10mM).	[1][5]
Purity	≥98%	[1]
Storage	Desiccate at room temperature.	[1]

## **Pharmacokinetics**

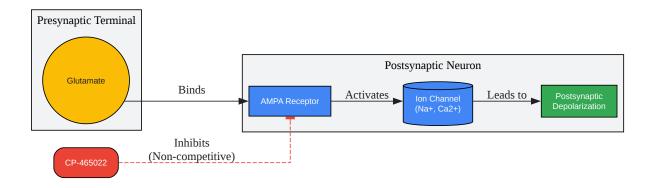
Following subcutaneous administration in rats, CP-465022 is readily absorbed and demonstrates a plasma half-life of approximately 4 hours at a dose of 10 mg/kg.[4] Peak plasma levels are typically reached within about 30 minutes of dosing.[4] The duration of action, as measured by the inhibition of AMPA receptor-mediated synaptic responses and anticonvulsant effects, corresponds well with its plasma residence time.[4]

Parameter	Value	Dose	Species	Reference
Time to Peak (Tmax)	~30 minutes	10 mg/kg	Rat	[4]
Half-life (t½)	~4 hours	10 mg/kg	Rat	[4]
Duration of Action	>4 hours	7.5 mg/kg	Rat	[4]

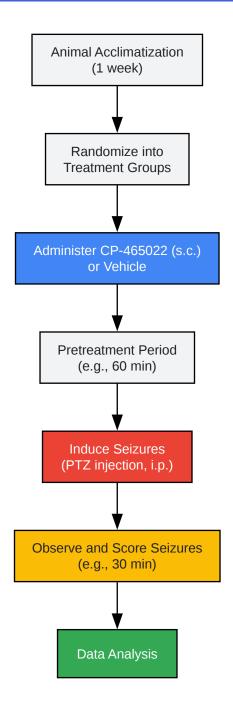
# **Signaling Pathway**

CP-465022 acts as a non-competitive antagonist at AMPA receptors, a key component of excitatory glutamatergic signaling in the central nervous system. By binding to an allosteric site, it prevents the ion channel from opening, thereby inhibiting the influx of sodium and calcium ions that mediate postsynaptic depolarization. This mechanism underlies its ability to dampen excessive neuronal excitation, which is implicated in seizures.









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